Cefditoren-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

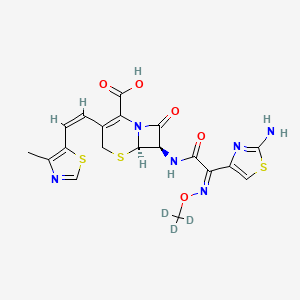

Molecular Formula |

C19H18N6O5S3 |

|---|---|

Molecular Weight |

509.6 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C19H18N6O5S3/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29)/b4-3-,24-12-/t13-,17-/m1/s1/i2D3 |

InChI Key |

KMIPKYQIOVAHOP-IYBINBMQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C\C4=C(N=CS4)C)C(=O)O |

Canonical SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cefditoren-d3: Chemical Structure, Isotopic Labeling, and Analytical Applications

This technical guide provides a comprehensive overview of Cefditoren-d3, a deuterated isotopologue of the third-generation cephalosporin antibiotic, Cefditoren. Primarily utilized by researchers, scientists, and drug development professionals, this document details its chemical structure, isotopic labeling, and its critical role as an internal standard in analytical and pharmacokinetic studies.

Chemical Structure and Isotopic Labeling

This compound is a stable isotope-labeled version of Cefditoren where three hydrogen atoms on the methoxy group have been replaced with deuterium atoms. This specific labeling provides a mass shift that is readily detectable by mass spectrometry, making it an ideal internal standard for the accurate quantification of Cefditoren in biological matrices.

The molecular formula for this compound is C19H15D3N6O5S3, and it has a molecular weight of approximately 509.59 g/mol . The IUPAC name for this compound is (6R, 7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-((methoxy-d3)imino)acetamido)-3-((Z)-2-(4-methylthiazol-5-yl)vinyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C19H15D3N6O5S3 |

| Molecular Weight | 509.59 g/mol |

| IUPAC Name | (6R, 7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-((methoxy-d3)imino)acetamido)-3-((Z)-2-(4-methylthiazol-5-yl)vinyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

| Isotopic Labeling | Deuterium (d3) on the methoxy group |

| Primary Application | Internal standard for analytical and pharmacokinetic studies |

Mass Spectrometry and Fragmentation Data

A detailed study on the hydrolytic degradation products of Cefditoren pivoxil using LC-MS/TOF provides valuable insight into its fragmentation pathways. The major fragments observed are a result of the cleavage of the β-lactam ring and the loss of various side chains.

Table 2: Mass Spectral Fragmentation Data of Cefditoren Pivoxil (as a proxy for this compound)

| Fragment Description | Proposed Structure | m/z (Observed) |

| [M+H]+ of Cefditoren Pivoxil | C25H28N6O7S3 | 621.1265 |

| Loss of pivaloyloxymethyl group | C19H18N6O5S3 | 507.0499 |

| Further fragmentation | C18H15N5O4S3 | 477.0397 |

| Further fragmentation | C12H12N4O3S2 | 350.0631 |

| Further fragmentation | C9H8N3O2S2 | 282.0451 |

| Thiazole-containing fragment | C7H9N2OS | 240.0754 |

Data is derived from studies on the non-deuterated Cefditoren pivoxil and is intended to be representative of the fragmentation of the core Cefditoren structure.[2][3]

Experimental Protocols

Proposed Synthesis of this compound

A specific, detailed protocol for the synthesis of this compound is not publicly available. However, based on the general synthesis of Cefditoren and related compounds, a plausible route involves the use of a deuterated methoxylamine in the formation of the methoxyimino group on the acetamido side chain.

A patent for the preparation of Cefditoren pivoxil outlines a multi-step synthesis.[4][5] The key modification for producing this compound would be the substitution of methoxylamine hydrochloride with methoxylamine-d3 hydrochloride in the appropriate synthetic step. The subsequent purification would likely involve chromatographic techniques to ensure high isotopic and chemical purity.

Analytical Method for Quantification using LC-MS/MS

The following is a representative protocol for the quantification of Cefditoren in a biological matrix using this compound as an internal standard.

-

Sample Preparation:

-

To a 100 µL aliquot of the biological sample (e.g., plasma), add 10 µL of a known concentration of this compound solution (internal standard).

-

Perform protein precipitation by adding 200 µL of methanol containing 0.1% formic acid.

-

Vortex the mixture for 15 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Dilute the supernatant 1:4 with water containing 0.1% formic acid before injection into the LC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 2 mM ammonium formate with 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate Cefditoren from matrix components.

-

Flow Rate: 0.5 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Cefditoren and this compound.

-

Visualization of Experimental Workflows

Use of this compound as an Internal Standard in a Pharmacokinetic Study

The following diagram illustrates the typical workflow for a pharmacokinetic study where this compound is used as an internal standard for the quantification of Cefditoren in biological samples.

Caption: Workflow for a pharmacokinetic study using this compound as an internal standard.

Logical Relationship in LC-MS/MS Quantification

This diagram illustrates the logical relationship between the analyte, the internal standard, and the final concentration determination in an LC-MS/MS-based bioanalytical method.

Caption: Logic of quantification using an internal standard in LC-MS/MS analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN104513256A - Preparation method of cefditoren pivoxil - Google Patents [patents.google.com]

- 5. CN108727418B - Preparation method of cefditoren pivoxil dimer - Google Patents [patents.google.com]

Synthesis and purification of Cefditoren-d3 for laboratory use

An In-depth Technical Guide to the Synthesis and Purification of Cefditoren-d3 for Laboratory Use

Introduction

Cefditoren is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria[1][2]. It functions by inhibiting bacterial cell wall synthesis, demonstrating high affinity for penicillin-binding proteins (PBPs)[1][3]. Cefditoren is administered as its pivaloyloxymethyl ester prodrug, Cefditoren pivoxil, which is rapidly hydrolyzed by esterases in the gastrointestinal tract to release the active cefditoren[4][5].

The deuterated analogue, this compound, is a critical tool for researchers in drug development and pharmacology. The incorporation of deuterium, a stable isotope of hydrogen, into the drug molecule allows for its use as an internal standard in mass spectrometry-based bioanalytical assays. This is essential for accurately quantifying the drug and its metabolites in complex biological matrices. Deuterium labeling can also be used to investigate drug metabolism by examining the kinetic isotope effect, which can provide insights into the metabolic pathways and stability of the drug[6][7]. This guide provides a comprehensive overview of the synthesis and purification of this compound for laboratory applications, including detailed experimental protocols and data. For the purpose of this guide, it is assumed that the "d3" designation refers to the trideuterated methoxy group on the oxime side chain, a common site for isotopic labeling in metabolic studies.

Synthesis of this compound

The synthesis of this compound follows a multi-step pathway, beginning with the core cephalosporin nucleus and culminating in the esterification to its prodrug form. The key is the introduction of the deuterated side chain. The general approach involves the condensation of the Cefditoren mother nucleus, 7-amino-3-[(Z)-2-(4-methyl-5-thiazolyl)ethenyl]-3-cephem-4-carboxylic acid (7-ATCA), with a deuterated active ester of the aminothiazole side chain, followed by esterification with iodomethyl pivalate[8][9].

Synthetic Workflow

The synthesis can be broken down into two primary stages: the formation of the this compound acid and its subsequent conversion to the Cefditoren pivoxil-d3 prodrug.

Caption: Synthetic workflow for this compound pivoxil production.

Summary of Synthetic Steps and Yields

| Step | Starting Materials | Key Reagents/Solvents | Reaction Conditions | Product | Molar Yield (%) | Purity (%) | Reference |

| 1. Isomerization | 7-ATCA | BSA, Organic Base, Water-insoluble Organic Solvent | N/A | 7-ATCA delta 3 Isomer | N/A | N/A | [10][11] |

| 2. Condensation | 7-ATCA delta 3 Isomer, AE Active Ester (d3) | Tetrahydrofuran, Water, Triethylamine | 5-15 °C, 2-3 hours, pH 8.0-8.5 | This compound Isomer Salt | 92.0 | 92.1 | [8][11] |

| 3. Esterification | This compound Isomer Salt | N,N-dimethylformamide (DMF), Iodomethyl Pivalate | -25 to -20 °C, 3.5 hours | Cefditoren pivoxil-d3 | 88.1 | 98.4 | [11][12] |

Purification of this compound

Achieving high purity for isotopically labeled compounds is crucial for their use in quantitative analysis. The purification of this compound pivoxil from the crude reaction mixture typically involves extraction, crystallization, and potentially chromatographic methods to remove unreacted starting materials, reagents, and side products[1].

Purification Workflow

The purification process is designed to isolate the final product with high purity while preserving the isotopic label.

Caption: General purification workflow for this compound pivoxil.

Purification Performance

| Purification Step | Solvents/Reagents | Key Parameters | Outcome | Purity (%) | Reference |

| Extraction | Ethyl Acetate, Water | Stirring for 15 min, phase separation | Removal of water-soluble impurities | N/A | [11][12] |

| Concentration | N/A | Reduced pressure, temperature at 15-20 °C | Concentrated organic solution | N/A | [11] |

| Crystallization | Acetone, Isopropyl Ether | Stirring for 2 hours | Crystalline solid product | >98 | [11][12] |

| Final Product | N/A | Drying | Pure Cefditoren pivoxil-d3 | 99.84 | [12] |

Experimental Protocols

The following protocols are detailed methodologies for the key experimental stages, synthesized from available literature.

Protocol 1: Synthesis of this compound Acid Salt

-

Reaction Setup: In a clean reaction vessel, add a mixed solution of 243g of tetrahydrofuran and 100g of deionized water. Cool the mixture to between 5-15 °C[11].

-

Addition of Reactants: To the cooled solution, add 16.2g (0.05mol) of the 7-ATCA delta 3 isomer and 21.0g (0.06mol) of the deuterated AE active ester (containing the d3-methoxyimino group). Stir until all solids are fully dissolved[11].

-

Condensation Reaction: While maintaining the temperature at 5-15 °C, add 5.6g (0.06mol) of triethylamine to the reaction mixture. Control the pH to be between 8.0-8.5[8].

-

Reaction Monitoring: Allow the condensation reaction to proceed for 2-3 hours, maintaining the temperature at 5-15 °C. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC)[11].

-

Work-up: After the reaction is complete, add 100g of ethyl acetate solvent to the reaction solution and stir for 5-15 minutes. Allow the layers to separate fully[11].

-

Isolation: Separate and discard the organic layer. Collect the aqueous layer containing the product. Concentrate the aqueous layer under reduced pressure to remove the solvent, yielding the this compound isomer triethylamine salt[11].

Protocol 2: Esterification to Cefditoren pivoxil-d3

-

Reaction Setup: Add the previously synthesized this compound salt to 200g of N,N-dimethylformamide (DMF) in a reaction flask. Stir for 30 minutes until a clear solution is obtained[12].

-

Cooling: Cool the reaction mixture to a temperature between -25 °C and -20 °C[11].

-

Esterification: To the cooled solution, add 24.2g (0.1mol) of iodomethyl pivalate[11].

-

Reaction: Stir the reaction mixture for 3.5 hours, maintaining the temperature between -25 °C and -20 °C[11].

-

Quenching and Extraction: After the reaction is complete, add a mixed solution of 150g of ethyl acetate and 100g of water. Stir for 15 minutes, then allow the layers to separate. Discard the aqueous layer and collect the organic layer[11][12].

Protocol 3: Purification of Cefditoren pivoxil-d3

-

Concentration: Concentrate the collected organic layer from the previous step under reduced pressure until approximately two-thirds of the solvent volume has been removed. Maintain the temperature between 15-20 °C[11].

-

Crystallization: To the concentrated solution, add 130mL of a poor solvent, such as isopropyl ether, to induce crystallization. Stir the mixture for 2 hours[11][12].

-

Filtration: After crystallization is complete, filter the solid product from the solution[12].

-

Drying: Dry the collected solid product under vacuum to obtain the final purified Cefditoren pivoxil-d3[11][12].

-

Analysis: Characterize the final product for purity and identity using appropriate analytical methods (e.g., HPLC, LC-MS, NMR). High-performance liquid chromatography is a primary technique for separating isotopically labeled cephalosporin derivatives[1].

References

- 1. Buy this compound [smolecule.com]

- 2. Cefditoren - Wikipedia [en.wikipedia.org]

- 3. Cefditoren | C19H18N6O5S3 | CID 9870843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cefditoren Pivoxil | C25H28N6O7S3 | CID 6437877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 7. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN110372727B - Cefditoren acid δ3 isomer and preparation method of cefditoren pivoxil δ3 isomer - Google Patents [patents.google.com]

- 9. CN108084212B - Preparation method of cefditoren pivoxil - Google Patents [patents.google.com]

- 10. CN111233894A - Cefditoren pivoxil delta3Process for the preparation of isomers - Google Patents [patents.google.com]

- 11. CN111233894B - Cefditoren pivoxil delta3Process for the preparation of isomers - Google Patents [patents.google.com]

- 12. Cefditoren pivoxil synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Cefditoren-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Cefditoren-d3, a deuterated isotopologue of the third-generation cephalosporin antibiotic, Cefditoren. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) studies, bioanalytical method development, and therapeutic drug monitoring.

This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research.[1] The incorporation of three deuterium atoms into the methoxyimino side chain provides a stable isotopic label, enabling precise and accurate quantification of Cefditoren in complex biological matrices through mass spectrometry-based assays.[1] Its chemical behavior is nearly identical to that of the parent drug, Cefditoren, making it an ideal tool for correcting for variability during sample preparation and analysis.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in a laboratory setting. Data for the parent compound, Cefditoren, are included for comparison where available.

| Property | This compound | Cefditoren (Unlabeled) |

| Chemical Name | (6R, 7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-((methoxy-d3)imino)acetamido)-3-((Z)-2-(4-methylthiazol-5-yl)vinyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1] | (6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[(Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[2] |

| Molecular Formula | C₁₉H₁₅D₃N₆O₅S₃[1] | C₁₉H₁₈N₆O₅S₃[3][4] |

| Molecular Weight | 509.59 g/mol [1][5] | 506.58 g/mol [2][3][4] |

| CAS Number | 2747915-67-7[1][5] | 104145-95-1[2][3][4] |

| Appearance | Pale Yellow Crystalline Solid[6] | Solid[2] |

| Solubility | Not explicitly reported, expected to be similar to Cefditoren. | Soluble at < 0.1 mg/mL in water.[2] |

| Melting Point | Not explicitly reported, expected to be similar to Cefditoren. | 127-129 °C[2] |

| Storage Conditions | 2-8°C Refrigerator[6][7] | Store in freezer, under -20°C for long-term storage.[8] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefditoren, the parent compound of this compound, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This action is achieved through its high affinity for penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. The binding of Cefditoren to these proteins inactivates them, leading to a halt in cell wall construction, ultimately causing cell lysis and bacterial death.[2][9] The isotopic labeling in this compound does not alter this fundamental mechanism of action.

Caption: Mechanism of action of Cefditoren.

Experimental Protocols

This compound is instrumental as an internal standard for the quantification of Cefditoren in biological matrices. Below are detailed methodologies for common analytical techniques where this compound would be employed.

Quantification of Cefditoren in Human Plasma by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the determination of Cefditoren in human plasma. This compound would be used as the internal standard (I.S.).

-

Sample Preparation (Solid-Phase Extraction)

-

To 1 mL of human plasma, add a known concentration of this compound (as I.S.).

-

Condition a Waters Oasis SPE cartridge.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute Cefditoren and this compound from the cartridge.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.[3][5]

-

-

Chromatographic Conditions

-

Mobile Phase: Isocratic mixture of 0.03% trifluoroacetic acid buffer and acetonitrile (81:19, v/v)[3][5]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 100 µL[5]

-

Quantification: The concentration of Cefditoren is determined by comparing its peak area ratio to that of the this compound internal standard against a standard calibration curve.

Analysis of Cefditoren by LC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is preferred.

-

Sample Preparation

-

Protein precipitation is a common and rapid sample preparation technique. Add a known amount of this compound (I.S.) to a plasma sample.

-

Add a protein precipitating agent (e.g., acetonitrile or methanol).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Inject the supernatant directly or after evaporation and reconstitution.

-

-

LC-MS/MS Conditions

-

LC Column: HiQSil C18 (250x4.6 mm, 5 µ) or equivalent[2]

-

Mobile Phase: A gradient elution using a mixture of methanol and ammonium acetate buffer (25 mM, pH 3.5) is often employed for optimal separation.[2]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.[2]

-

MRM Transitions: Specific Multiple Reaction Monitoring (MRM) transitions would be optimized for both Cefditoren and this compound. For example:

-

Cefditoren: Precursor ion (e.g., [M+H]⁺) → Product ion

-

This compound: Precursor ion (e.g., [M+H+3]⁺) → Product ion

-

-

Data Analysis: The ratio of the peak area of Cefditoren to the peak area of this compound is used for quantification.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of the cephalosporin antibiotic cefditoren in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. RP- HPLC Methods for the Determination of Cephalosporins (Cefditoren Pivoxil and Cefdinir) in Pharmaceutical Dosage Forms - ProQuest [proquest.com]

- 8. CN104513256A - Preparation method of cefditoren pivoxil - Google Patents [patents.google.com]

- 9. Rapid and Sensitive Electrochemical Assay of Cefditoren with MWCNT/Chitosan NCs/Fe2O3 as a Nanosensor - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of Cefditoren-d3: A Technical Guide for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the stability and storage conditions for Cefditoren-d3. Given that this compound is primarily utilized as an internal standard in analytical and pharmacokinetic research, its stability is paramount for accurate quantification of Cefditoren in biological samples.[1] While comprehensive stability studies specifically for the deuterated form are not extensively published, this guide synthesizes available data for Cefditoren and its prodrug, Cefditoren Pivoxil, to infer the stability profile of this compound. The degradation pathways and stability under stress conditions for this compound are considered analogous to its non-deuterated counterpart.

Recommended Storage Conditions

Proper storage is critical to maintain the integrity of this compound. The following table summarizes the recommended storage conditions for this compound and related compounds based on supplier data sheets.

| Compound | Form | Storage Temperature | Duration | Source |

| Cefditoren-13C,d3 | Solid | 2-8°C (Refrigerator) | Long-term | [2] |

| Cefditoren Pivoxil-d3 | Solid | 2-8°C (Refrigerator) | Not Specified | [3] |

| Cefditoren Acid-d3 Sodium Salt | Solid | 2-8°C (Refrigerator) | Not Specified | [4] |

| Cefditoren | Stock Solution | -20°C | 1 month | [5] |

| Cefditoren | Stock Solution | -80°C | 6 months | [5] |

| Cefditoren Pivoxil | Solid | Room Temperature (15-30°C) | Not Specified | [6] |

Note: It is best practice to protect from light and moisture.[6] For aqueous solutions of Cefditoren Pivoxil, it is not recommended to store for more than one day.[7]

Stability Profile and Degradation Pathways

Forced degradation studies on Cefditoren Pivoxil reveal its susceptibility to certain environmental factors. These studies are crucial for developing stability-indicating analytical methods.

Summary of Forced Degradation Studies on Cefditoren Pivoxil

| Stress Condition | Susceptibility | Observations | Source |

| Acidic Hydrolysis | Susceptible | Degradation observed in 0.1 N HCl. | [1] |

| Alkaline Hydrolysis | Susceptible | Degradation observed in 0.01 N NaOH. | [1] |

| Neutral Hydrolysis | Susceptible | Degradation observed in water. | [1] |

| Oxidative Stress | Susceptible | Degradation observed with hydrogen peroxide. | |

| Photolytic Stress | Stable | Stable under photolytic conditions. | [1] |

| Thermal Stress | Stable | Stable under thermal stress. | [1] |

The primary degradation pathway for cephalosporins like Cefditoren involves the hydrolysis of the β-lactam ring, which leads to the loss of antibacterial activity.

References

- 1. veeprho.com [veeprho.com]

- 2. clearsynth.com [clearsynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cefditoren Pivoxil: Package Insert / Prescribing Information [drugs.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to the Certificate of Analysis and Quality Control of Cefditoren-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical Certificate of Analysis (CoA) and associated quality control parameters for Cefditoren-d3. This compound is the deuterium-labeled analog of Cefditoren, a third-generation cephalosporin antibiotic. It is primarily utilized as an internal standard in analytical and pharmacokinetic studies, where its stable isotope label allows for precise quantification of Cefditoren in biological matrices through mass spectrometry.[1] Ensuring the quality and purity of this compound is critical for the accuracy and reliability of such research.

The Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for this compound is a formal document that confirms the identity, purity, and overall quality of a specific batch of the compound. While the exact format may vary between manufacturers, a comprehensive CoA will typically include the following quality control parameters.

Table 1: Typical Quality Control Parameters for this compound

| Parameter | Method | Acceptance Criteria | Typical Value |

| Appearance | Visual Inspection | White to off-white solid | Conforms |

| Identity | ¹H NMR, Mass Spectrometry | Conforms to the structure of this compound | Conforms |

| Purity (by HPLC) | High-Performance Liquid Chromatography (HPLC) | ≥ 98.0% | 99.5% |

| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium incorporation | > 99.5% |

| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.5% |

| Residual Solvents | Gas Chromatography (GC) | Meets USP <467> requirements | Conforms |

| Assay (on as-is basis) | HPLC (against a reference standard) | 98.0% - 102.0% | 99.8% |

| Solubility | Visual Inspection | Soluble in DMSO or Methanol | Conforms |

Experimental Protocols

The quality control parameters listed above are determined using a variety of analytical techniques. The following sections detail the typical methodologies employed.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a cornerstone technique for assessing the purity and assay of this compound. The method is designed to separate the active pharmaceutical ingredient (API) from any impurities.

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. A high-pressure pump moves the sample through a column packed with a stationary phase. The different components in the sample interact differently with the stationary phase and are separated. A detector measures the amount of each component as it elutes from the column.

Typical HPLC Parameters:

-

Column: C18, 4.6 mm x 250 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 230 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Purity Determination: The chromatogram is analyzed to determine the area percentage of the main this compound peak relative to the total area of all peaks.

Assay Determination: The peak area of the this compound sample is compared to the peak area of a certified reference standard of known concentration.

Mass Spectrometry for Identity and Isotopic Purity

Mass spectrometry (MS) is a powerful tool for confirming the identity and determining the isotopic purity of this compound.

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint of the molecule.

Identity Confirmation: The measured molecular weight of the sample is compared to the theoretical molecular weight of this compound.

Isotopic Purity: The relative intensities of the peaks corresponding to the deuterated and non-deuterated forms of Cefditoren are measured to calculate the percentage of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of the atoms in the molecule absorb and re-emit this radiation at specific frequencies, which are dependent on their chemical environment. The resulting spectrum provides detailed information about the structure of the molecule. The spectrum of the this compound sample should be consistent with its known structure, with the absence of a signal corresponding to the methoxy protons, confirming the deuterium labeling.

Quality Control Workflow

The following diagram illustrates the logical workflow of the quality control process for this compound, from the receipt of the raw material to the final release and issuance of the Certificate of Analysis.

Caption: Quality Control Workflow for this compound

This comprehensive approach to quality control ensures that each batch of this compound meets the high standards of identity, purity, and quality required for its intended use in research and development. For specific batch data, always refer to the Certificate of Analysis provided by the manufacturer.

References

The Role of Cefditoren-d3 in Modern Pharmacokinetic and Pharmacodynamic Analyses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of Cefditoren-d3 in the pharmacokinetic (PK) and pharmacodynamic (PD) studies of its non-deuterated counterpart, Cefditoren. As the pharmaceutical industry increasingly relies on high-precision analytical techniques, the use of stable isotope-labeled internal standards has become the gold standard for accurate drug quantification in biological matrices. This document will detail the experimental protocols, present key PK and PD data, and visualize the underlying scientific principles.

Introduction to Cefditoren and the Need for a Robust Analytical Internal Standard

Cefditoren is a third-generation oral cephalosporin antibiotic. It is administered as a prodrug, Cefditoren pivoxil, which is rapidly hydrolyzed by esterases in the intestinal wall to the active drug, Cefditoren. Cefditoren exhibits broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria by inhibiting the synthesis of the bacterial cell wall.

Pharmacokinetic and pharmacodynamic studies are crucial for determining the optimal dosing regimens of antibiotics like Cefditoren to ensure efficacy while minimizing the risk of adverse effects and the development of antibiotic resistance. These studies require highly accurate and precise measurement of drug concentrations in biological fluids, typically plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred bioanalytical technique due to its high sensitivity and selectivity.

In LC-MS/MS-based quantification, an internal standard (IS) is essential to correct for variability during sample preparation and analysis. The ideal IS is a stable isotope-labeled version of the analyte, such as this compound. This compound is chemically identical to Cefditoren, except that three of its hydrogen atoms have been replaced with deuterium. This subtle mass difference allows it to be distinguished by the mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly to Cefditoren during extraction, chromatography, and ionization, thus providing the most accurate quantification.

Physicochemical Properties

| Property | Cefditoren | This compound |

| Molecular Formula | C₁₉H₁₈N₄O₅S₃ | C₁₉H₁₅D₃N₄O₅S₃ |

| Monoisotopic Mass | 498.05 g/mol | 501.07 g/mol |

| Chemical Structure | Same core structure | Same core structure with 3 deuterium atoms |

The Role of this compound in Pharmacokinetic Studies

This compound is primarily utilized as an internal standard in bioanalytical methods, most notably LC-MS/MS, to precisely quantify Cefditoren concentrations in biological matrices such as plasma, serum, and urine. This accurate quantification is the foundation of pharmacokinetic analysis.

General Experimental Workflow for a Cefditoren PK Study

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of Cefditoren where this compound would be used.

Representative Experimental Protocol: LC-MS/MS Quantification of Cefditoren

While a specific published method detailing the use of this compound as an internal standard was not identified in the literature search, the following is a representative protocol synthesized from established LC-MS/MS methods for other cephalosporins utilizing deuterated internal standards. This protocol is intended for guidance and would require validation.

3.2.1. Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to each plasma sample, except for the blank matrix.

-

Vortex for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water with 0.1% formic acid:acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3.2.2. Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

3.2.3. Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Cefditoren) | To be determined empirically (e.g., m/z 499.1 → 323.1) |

| MRM Transition (this compound) | To be determined empirically (e.g., m/z 502.1 → 326.1) |

| Collision Energy | To be optimized for each transition |

| Dwell Time | 100 ms |

Key Pharmacokinetic Parameters of Cefditoren

The following table summarizes key pharmacokinetic parameters of Cefditoren obtained from various studies in healthy adult volunteers.

| Parameter | 200 mg Dose | 400 mg Dose | Reference(s) |

| Cmax (mg/L) | 1.8 ± 0.6 | 3.27 ± 0.64 to 4.6 | [1][2] |

| Tmax (h) | 1.5 - 3.0 | 1.5 - 3.0 | [1] |

| t1/2 (h) | ~1.5 | 1.19 ± 0.2 to 1.5 | [1][2] |

| AUC (mg·h/L) | Not specified | 12.5 ± 1.6 | [3] |

| Volume of Distribution (L) | 9.3 ± 1.6 | 9.3 ± 1.6 | |

| Protein Binding (%) | 88 | 88 | |

| Bioavailability (%) | ~14 (fasting), ~16 (with low-fat meal) | ~14 (fasting), increases with food | [4] |

Pharmacodynamics of Cefditoren

The pharmacodynamic efficacy of β-lactam antibiotics like Cefditoren is best predicted by the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) of the target pathogen.

Mechanism of Action

Cefditoren exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This inhibition disrupts the synthesis of peptidoglycan, a critical component of the cell wall, leading to cell lysis and death.

Pharmacodynamic Targets

For Cefditoren, a %fT > MIC of ≥40-50% is generally associated with clinical efficacy.

Minimum Inhibitory Concentrations (MICs)

The following table presents the MIC₅₀ and MIC₉₀ values of Cefditoren against common respiratory and urinary tract pathogens.

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.03 | 0.06 | [5] |

| Streptococcus pneumoniae (penicillin-intermediate) | 0.25 | 0.5 | [5] |

| Streptococcus pneumoniae (penicillin-resistant) | 0.5 | 1.0 | [5] |

| Haemophilus influenzae | ≤0.03 | 0.03 | [1] |

| Moraxella catarrhalis | 0.06 | 0.5 | [1][6] |

| Streptococcus pyogenes | ≤0.06 | ≤0.06 | [5] |

| Escherichia coli | 0.25 | 0.5 | |

| Klebsiella pneumoniae | 0.25 | 0.5 | |

| Proteus mirabilis | 0.125 | 0.25 | |

| Staphylococcus aureus (methicillin-susceptible) | Not specified | 1.0 | [1] |

Conclusion

This compound is an indispensable tool in the development and clinical evaluation of Cefditoren. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality pharmacokinetic data, which, when integrated with pharmacodynamic parameters, allows for the establishment of effective and safe dosing regimens. The methodologies and data presented in this guide underscore the importance of precision in bioanalysis for advancing our understanding of antimicrobial agents.

References

- 1. Determination of Antibiotic Drug Cefdinir in Human Plasma Using Liquid Chromatography Tandem Mass Spectroscopy [scirp.org]

- 2. myadlm.org [myadlm.org]

- 3. texilajournal.com [texilajournal.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Antibiotic Drug Cefdinir in Human Plasma Using Liquid Chromatography Tandem Mass Spectroscopy [file.scirp.org]

An In-depth Technical Guide to Isotope Dilution Mass Spectrometry using Cefditoren-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isotope Dilution Mass Spectrometry (IDMS) and its application in the quantitative analysis of the cephalosporin antibiotic, Cefditoren, using its stable isotope-labeled internal standard, Cefditoren-d3.

Introduction to Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex matrices. The core principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to a sample. This internal standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., deuterium, carbon-13, nitrogen-15).

The analyte and the internal standard are co-isolated from the sample matrix and then analyzed by mass spectrometry. By measuring the ratio of the signal from the endogenous analyte to that of the isotopically labeled internal standard, the concentration of the analyte in the original sample can be determined with high accuracy. The use of an internal standard that behaves identically to the analyte during sample preparation and analysis compensates for potential variations in extraction efficiency, matrix effects, and instrument response.

Cefditoren and the Role of this compound in IDMS

Cefditoren is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] It is often administered as the prodrug Cefditoren pivoxil, which is rapidly hydrolyzed to the active form, Cefditoren, in the body.[2] Accurate measurement of Cefditoren concentrations in biological fluids is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[4][5][6]

This compound (or more commonly, a variant like Cefditoren-13C,d3) serves as an ideal internal standard for the quantification of Cefditoren by IDMS.[7] As a stable isotope-labeled analog, it shares the same physicochemical properties as Cefditoren, ensuring that it experiences the same losses during sample processing and exhibits similar ionization efficiency in the mass spectrometer. This co-elution and co-ionization behavior is fundamental to the accuracy of the IDMS method.

Experimental Protocol: Quantification of Cefditoren in Human Plasma using IDMS

This section outlines a representative experimental protocol for the quantitative analysis of Cefditoren in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard.

Materials and Reagents

-

Cefditoren analytical standard

-

This compound internal standard

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges

Preparation of Standards and Quality Control Samples

-

Stock Solutions: Prepare individual stock solutions of Cefditoren and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Cefditoren by serial dilution of the stock solution with a mixture of methanol and water.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

-

Calibration Curve Standards: Spike blank human plasma with the Cefditoren working standard solutions to create a calibration curve ranging from, for example, 50 to 5000 ng/mL.[8]

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations, independent of the calibration standards.

Sample Preparation (Solid-Phase Extraction)

-

To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the this compound internal standard working solution.

-

Vortex mix the samples.

-

Perform a protein precipitation step by adding a solvent like methanol or acetonitrile.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge.

-

Wash the SPE cartridge to remove interferences.

-

Elute the analyte and internal standard from the SPE cartridge.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.[9]

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Cefditoren and this compound.

-

Data Presentation

Quantitative data from an IDMS experiment is typically summarized in tables to demonstrate the method's performance.

Table 1: Representative Calibration Curve Data for Cefditoren in Human Plasma

| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 50 | 48.9 | 97.8 |

| 100 | 102.1 | 102.1 |

| 250 | 245.5 | 98.2 |

| 500 | 508.0 | 101.6 |

| 1000 | 995.0 | 99.5 |

| 2500 | 2530.0 | 101.2 |

| 5000 | 4975.0 | 99.5 |

Table 2: Precision and Accuracy of the IDMS Method for Cefditoren

| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | 150 | 148.2 | 2.1 | 3.5 | 98.8 |

| Medium | 1500 | 1515.0 | 1.5 | 2.8 | 101.0 |

| High | 4000 | 3960.0 | 1.2 | 2.5 | 99.0 |

Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

Conclusion

Isotope Dilution Mass Spectrometry using this compound as an internal standard offers a robust, sensitive, and highly accurate method for the quantification of Cefditoren in complex biological matrices. The principles and experimental protocols outlined in this guide provide a solid foundation for researchers and scientists in the field of drug development and analysis to implement this powerful technique. The inherent advantages of IDMS, particularly its ability to correct for analytical variability, make it the gold standard for quantitative bioanalysis.

References

- 1. Cefditoren - Wikipedia [en.wikipedia.org]

- 2. What is Cefditoren Pivoxil used for? [synapse.patsnap.com]

- 3. Cefditoren | C19H18N6O5S3 | CID 9870843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Use of population pharmacokinetic modeling and Monte Carlo simulation to describe the pharmacodynamic profile of cefditoren in plasma and epithelial lining fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic/pharmacodynamic serum and urine profile of cefditoren following single-dose and multiple twice- and thrice-daily regimens in healthy volunteers: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. clearsynth.com [clearsynth.com]

- 8. Quantification of the cephalosporin antibiotic cefditoren in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Note: Quantitative Analysis of Cefditoren in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefditoren is a third-generation cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] It is typically administered as the prodrug cefditoren pivoxil, which is rapidly hydrolyzed to active cefditoren in the body.[1][2] Accurate quantification of cefditoren in biological matrices like human plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.

This application note details a robust and sensitive method for the determination of cefditoren in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Cefditoren-d3, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.[3]

Experimental Workflow

The overall analytical workflow is depicted in the following diagram, from sample receipt to final data analysis.

Caption: Workflow for Cefditoren LC-MS/MS Analysis.

Experimental Protocols

Materials and Reagents

-

Cefditoren reference standard (Purity ≥98%)

-

This compound internal standard (IS) (Purity ≥95%)[3]

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Preparation of Stock and Working Solutions

-

Cefditoren Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of cefditoren in 10 mL of a methanol:water (50:50, v/v) solution.

-

This compound IS Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Cefditoren Working Solutions: Prepare serial dilutions of the cefditoren stock solution with methanol:water (50:50, v/v) to create calibration curve (CC) and quality control (QC) spiking solutions.

-

IS Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation

This protocol utilizes a protein precipitation method, which is a common and effective technique for cleaning up plasma samples before LC-MS/MS analysis.[4][5]

-

Label microcentrifuge tubes for standards, QCs, and unknown samples.

-

Pipette 50 µL of blank plasma, CC, QC, or unknown sample into the appropriately labeled tubes.

-

Add 200 µL of the IS working solution (50 ng/mL in acetonitrile) to each tube. The acetonitrile acts as the protein precipitation agent.

-

Vortex mix each tube for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.

-

Dilute the supernatant with 100 µL of ultrapure water containing 0.1% formic acid.

-

Cap the vials and place them in the autosampler for analysis.

LC-MS/MS Method

The following parameters are based on typical conditions for the analysis of small molecules like cephalosporins on reverse-phase columns.[5][6][7]

Liquid Chromatography Conditions

| Parameter | Condition |

| Instrument | UPLC System (e.g., Waters ACQUITY, Shimadzu Nexera) |

| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm (e.g., ZORBAX Extend-C18)[7] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

| 0.0 | |

| 0.5 | |

| 3.0 | |

| 4.0 | |

| 4.1 | |

| 5.0 |

Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

| Parameter | Condition |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 350°C |

| Gas Flow Rates | Optimized for the specific instrument |

| MRM Transitions | Compound |

| Cefditoren | |

| This compound |

Note: The precursor ion for Cefditoren corresponds to its monoisotopic mass [M+H]+.[1] The product ion is a plausible fragment resulting from the cleavage of the molecule. The precursor for this compound is shifted by +3 Da, reflecting the deuterium labeling.

Data Presentation

Quantitative data should be summarized for clarity. The following tables represent expected results for method validation.

Calibration Curve Data

A linear calibration curve is constructed by plotting the peak area ratio (Cefditoren/Cefditoren-d3) against the nominal concentration. A linear regression with 1/x² weighting is typically used.

| Nominal Conc. (ng/mL) | Mean Peak Area Ratio (n=3) | Calculated Conc. (ng/mL) | Accuracy (%) |

| 5.0 | 0.012 | 4.9 | 98.0 |

| 10.0 | 0.025 | 10.2 | 102.0 |

| 50.0 | 0.128 | 50.5 | 101.0 |

| 100.0 | 0.255 | 99.8 | 99.8 |

| 500.0 | 1.261 | 501.5 | 100.3 |

| 1000.0 | 2.530 | 1005.0 | 100.5 |

| 2500.0 | 6.295 | 2489.0 | 99.6 |

| 5000.0 | 12.550 | 5010.0 | 100.2 |

| Regression | y = 0.0025x + 0.0003 | r² > 0.998 |

Precision and Accuracy Data

Precision and accuracy are evaluated by analyzing QC samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) | ||

| Mean Conc. ± SD | CV (%) | Mean Conc. ± SD | CV (%) | ||

| LQC | 15.0 | 14.8 ± 0.7 | 4.7 | 15.3 ± 0.9 | 5.9 |

| MQC | 750.0 | 755.5 ± 25.1 | 3.3 | 741.2 ± 35.5 | 4.8 |

| HQC | 4000.0 | 4080.1 ± 110.2 | 2.7 | 3950.5 ± 180.1 | 4.6 |

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. CV: Coefficient of Variation.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of cefditoren in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and robustness of the results. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in a clinical or research setting. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

References

- 1. Cefditoren | C19H18N6O5S3 | CID 9870843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. clearsynth.com [clearsynth.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

Application Notes: Quantitative Analysis of Cefditoren in Plasma by LC-MS/MS using Cefditoren-d3

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Cefditoren in human plasma using its deuterated internal standard, Cefditoren-d3. The protocol employs a straightforward protein precipitation for sample preparation followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate measurement of Cefditoren concentrations in plasma. The method has been validated for linearity, precision, accuracy, and stability.

Introduction

Cefditoren is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Accurate quantification of Cefditoren in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, which help in optimizing dosing regimens to enhance efficacy and minimize adverse effects.[2] This application note describes a validated LC-MS/MS method that offers high selectivity and sensitivity for the determination of Cefditoren in plasma, utilizing this compound as the internal standard to ensure high accuracy and precision.

Experimental

Materials and Reagents

-

Cefditoren (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (Drug-free)

Instrumentation

-

Liquid Chromatography: Waters ACQUITY UPLC system or equivalent[2]

-

Mass Spectrometer: Micromass Quattro Micro API mass spectrometer or equivalent[2]

-

Analytical Column: ACQUITY UPLC® BEH C18 Column (2.1 × 100 mm; 1.7 µm) or equivalent[2]

Sample Preparation

A protein precipitation method is employed for the extraction of Cefditoren and this compound from plasma samples.

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (this compound).[3]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[4]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Sample preparation workflow for Cefditoren analysis.

Liquid Chromatography Conditions

-

Mobile Phase A: 0.1% Formic Acid in Water[2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile[2]

-

Flow Rate: 0.3 mL/min[2]

-

Column Temperature: 45°C[2]

-

Injection Volume: 5 µL[2]

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-1.2 min: 10%-35% B

-

1.2-3.5 min: 35%-70% B

-

3.5-4.2 min: 70%-90% B

-

4.2-5.2 min: 90% B

-

5.2-5.5 min: 90%-10% B

-

5.5-6.0 min: 10% B[2]

-

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive[2][5]

-

Capillary Voltage: 3.1 kV[2]

-

Source Temperature: 150°C[2]

-

Desolvation Temperature: 400°C[2]

-

Desolvation Gas Flow: 800 L/h[2]

-

Cone Gas Flow: 50 L/h[2]

-

Collision Gas: Argon[2]

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Cefditoren | 507.1 | 241.0 |

| This compound | 510.1 | 241.0 |

Method Validation

The analytical method was validated according to the FDA guidelines for bioanalytical method validation.

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 10 to 5000 ng/mL for Cefditoren in human plasma. The correlation coefficient (r²) was consistently greater than 0.99.

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ | 10 | < 15% | < 15% | 85-115% | 85-115% |

| Low QC | 30 | < 15% | < 15% | 85-115% | 85-115% |

| Mid QC | 500 | < 15% | < 15% | 85-115% | 85-115% |

| High QC | 4000 | < 15% | < 15% | 85-115% | 85-115% |

Recovery

The extraction recovery of Cefditoren from human plasma was determined at three QC levels and was found to be consistent and reproducible.

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low QC | 30 | > 85% |

| Mid QC | 500 | > 85% |

| High QC | 4000 | > 85% |

Stability

Cefditoren was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top storage, long-term storage at -80°C, and after multiple freeze-thaw cycles.

Application

This method was successfully applied to a pharmacokinetic study in healthy volunteers following a single oral dose of Cefditoren pivoxil. The plasma concentration-time profile of Cefditoren was accurately determined.

Overall analytical workflow for pharmacokinetic studies.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Cefditoren in human plasma using this compound as an internal standard. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical research and therapeutic drug monitoring.

References

- 1. Review of cefditoren, an advanced-generation, broad-spectrum oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Use of Population Pharmacokinetic Modeling and Monte Carlo Simulation To Describe the Pharmacodynamic Profile of Cefditoren in Plasma and Epithelial Lining Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Cefditoren in Human Plasma using a Novel LC-MS/MS Method with Cefditoren-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cefditoren in human plasma. The method utilizes a stable isotope-labeled internal standard, Cefditoren-d3, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic studies and clinical research. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

Cefditoren is a third-generation oral cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] It is the active form of the prodrug Cefditoren pivoxil, which is rapidly hydrolyzed by esterases to Cefditoren after oral administration.[4] Accurate and reliable quantification of Cefditoren in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies.[5] While various methods have been developed for Cefditoren analysis, the use of a stable isotope-labeled internal standard like this compound provides significant advantages in minimizing matrix effects and improving method robustness. This application note presents a complete protocol for the quantification of Cefditoren in human plasma using LC-MS/MS with this compound.

Experimental

Materials and Reagents

-

Cefditoren reference standard

-

This compound internal standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid, analytical grade

-

Human plasma (K2-EDTA)

Sample Preparation

A simple and rapid protein precipitation method is utilized for the extraction of Cefditoren and this compound from human plasma.

Protocol:

-

Allow all samples and standards to thaw to room temperature.

-

To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in 50:50 methanol:water).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex mix vigorously for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

Figure 1. Sample preparation workflow for Cefditoren quantification.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column with a gradient elution of water and acetonitrile containing formic acid.

| Parameter | Condition |

| LC System | A standard UHPLC or HPLC system |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection.

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Cefditoren | 507.1 | 241.1 | 100 | 25 |

| This compound | 510.1 | 241.1 | 100 | 25 |

Note: The proposed MRM transition for this compound assumes the deuterium labels are on a part of the molecule that is lost during fragmentation to the common product ion. The exact transition should be optimized by direct infusion of the this compound standard.

Figure 2. Overall analytical workflow.

Results and Discussion

This method was developed to provide a robust and high-throughput solution for the quantification of Cefditoren in human plasma. The use of a stable isotope-labeled internal standard, this compound, is critical for correcting for matrix effects and any variability in sample processing and instrument response.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of this method, based on typical validation results for similar bioanalytical assays.

Table 1: Calibration Curve and Linearity

| Parameter | Expected Value |

| Linearity Range | 10 - 5000 ng/mL |

| Regression Model | 1/x² weighted linear |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 10 | < 15 | < 15 | 85 - 115 |

| Low | 30 | < 15 | < 15 | 85 - 115 |

| Mid | 500 | < 15 | < 15 | 85 - 115 |

| High | 4000 | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Parameter | Expected Value |

| Extraction Recovery | > 85% |

| Matrix Factor | 0.9 - 1.1 |

| IS-Normalized Matrix Factor (%CV) | < 15% |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Cefditoren in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in support of clinical and pharmacokinetic studies. The use of this compound as an internal standard ensures the accuracy and precision of the results.

References

- 1. drugs.com [drugs.com]

- 2. Pharmacokinetic/pharmacodynamic serum and urine profile of cefditoren following single-dose and multiple twice- and thrice-daily regimens in healthy volunteers: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cefditoren | Johns Hopkins ABX Guide [hopkinsguides.com]

- 4. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Utilizing Cefditoren-d3 in Preclinical Cerebral Microdialysis for Pharmacokinetic Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebral microdialysis is a powerful in vivo technique for continuous sampling of unbound drug concentrations in the brain's extracellular fluid (ECF), providing crucial insights into blood-brain barrier (BBB) penetration. This is particularly important for central nervous system (CNS) drug development and for assessing the CNS penetration of systemically administered drugs, such as antibiotics, where target site concentration is critical for efficacy. Cefditoren is a third-generation oral cephalosporin with broad-spectrum activity against common respiratory pathogens. While primarily used for respiratory tract infections, understanding its ability to cross the BBB is of interest for potential off-label uses or in cases of CNS infections caused by susceptible organisms.

This application note details a protocol for conducting cerebral microdialysis studies in a preclinical rodent model to determine the pharmacokinetic profile of Cefditoren in the brain ECF. It highlights the use of Cefditoren-d3, a stable isotope-labeled version of Cefditoren, as an internal standard for accurate quantification of the parent drug in the collected microdialysate samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal. The probe is continuously perfused with a physiological solution at a low flow rate. Small molecules, including unbound Cefditoren that has crossed the BBB, diffuse from the brain ECF across the semi-permeable membrane of the probe and into the perfusion fluid (dialysate). The collected dialysate is then analyzed to determine the concentration of Cefditoren over time. This compound is added to the dialysate samples prior to analysis to serve as an internal standard, correcting for variability in sample processing and instrument response, thereby ensuring high accuracy and precision in quantification.

Experimental Protocols

Animal Model and Surgical Procedure

-

Animal Model: Male Sprague-Dawley rats (250-300g) are typically used. Animals should be housed under standard laboratory conditions with ad libitum access to food and water.

-

Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Stereotaxic Surgery:

-

Place the anesthetized animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small burr hole over the target brain region (e.g., the striatum or hippocampus).

-

Carefully insert a guide cannula for the microdialysis probe to the desired coordinates.

-

Secure the guide cannula to the skull with dental cement and anchor screws.

-

Insert a dummy cannula into the guide cannula to maintain patency until the experiment.

-

Allow the animal to recover from surgery for at least 24 hours.

-

Cerebral Microdialysis Procedure

-

Probe Insertion: On the day of the experiment, remove the dummy cannula and insert the microdialysis probe (e.g., CMA 12 or equivalent) through the guide cannula.

-

Perfusion:

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2) at a constant low flow rate, typically 0.3 to 2.0 µL/min, using a microinfusion pump.

-

Allow the system to equilibrate for at least 60 minutes after probe insertion before collecting baseline samples.

-

-

Drug Administration: Administer Cefditoren pivoxil orally (as it is the oral prodrug) or Cefditoren intravenously at the desired dose.

-

Sample Collection:

-

Collect dialysate samples at predetermined intervals (e.g., every 20-30 minutes) into small collection vials.

-

Simultaneously, collect blood samples from a peripheral vein (e.g., tail vein) at corresponding time points to determine plasma pharmacokinetics.

-

Immediately after collection, add a known concentration of this compound solution to each dialysate and plasma sample to serve as the internal standard.

-

Store all samples at -80°C until analysis.

-

Bioanalytical Method: LC-MS/MS Quantification

-

Sample Preparation:

-

Thaw the dialysate and plasma samples.

-

For plasma samples, perform protein precipitation by adding a solvent like acetonitrile. Centrifuge to pellet the precipitated proteins.

-

The supernatant from plasma samples and the dialysate samples (already containing this compound) are then typically diluted as necessary and injected into the LC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

Use a suitable C18 column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Monitor specific precursor-to-product ion transitions for both Cefditoren and this compound.

-

-

Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of Cefditoren to the peak area of this compound against the known concentrations of Cefditoren standards.

-

Calculate the concentration of Cefditoren in the unknown samples using the regression equation from the calibration curve. The use of the this compound internal standard corrects for any loss of analyte during sample preparation and for variations in injection volume and instrument response.

-

Data Presentation

The following tables represent hypothetical data for a cerebral microdialysis study of Cefditoren, based on typical pharmacokinetic profiles observed for other cephalosporins.

Table 1: Hypothetical Pharmacokinetic Parameters of Cefditoren in Rat Plasma and Brain ECF

| Parameter | Plasma (Unbound) | Brain ECF |

| Cmax (µg/mL) | 15.2 ± 2.5 | 0.8 ± 0.2 |

| Tmax (h) | 0.5 | 1.0 |

| AUC (0-t) (µg·h/mL) | 30.4 ± 4.1 | 1.8 ± 0.5 |

Table 2: Brain Penetration of Cefditoren

| Parameter | Value |

| Brain ECF / Plasma AUC Ratio | 0.06 ± 0.01 |

| Penetration (%) | 6.0 ± 1.0 |

Visualizations

Caption: Experimental workflow for a cerebral microdialysis study.

Caption: Role of this compound as an internal standard.

Conclusion

The use of cerebral microdialysis provides invaluable data on the unbound concentrations of Cefditoren at its potential target site within the CNS. The incorporation of a stable isotope-labeled internal standard, this compound, is critical for achieving the high level of accuracy and precision required for pharmacokinetic modeling. This detailed protocol provides a robust framework for researchers to assess the brain penetration of Cefditoren and other compounds, aiding in the evaluation of their potential for treating CNS infections or their potential for off-target CNS effects. While the data presented here is hypothetical, it reflects the type of quantitative outcomes that can be expected from such a study and underscores the limited penetration typical of many cephalosporins.

Application Notes and Protocols for Cefditoren-d3 in In Vitro Drug Metabolism Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefditoren is a third-generation oral cephalosporin antibiotic used to treat a variety of bacterial infections. It is administered as a prodrug, cefditoren pivoxil, which is rapidly hydrolyzed by esterases to the active form, cefditoren, upon absorption.[1][2] Understanding the potential for a new chemical entity to cause drug-drug interactions (DDIs) is a critical component of drug development. A major mechanism for such interactions is the inhibition of cytochrome P450 (CYP) enzymes.

While Cefditoren itself is not reported to be significantly metabolized, it is crucial to evaluate its potential to inhibit major CYP enzymes to ensure its safety when co-administered with other drugs. Cefditoren-d3, a stable isotope-labeled version of Cefditoren, serves as an ideal internal standard for the accurate quantification of Cefditoren in in vitro assay systems using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in bioanalysis as it co-elutes with the analyte and corrects for variability in sample processing and instrument response.

These application notes provide a detailed protocol for assessing the inhibitory potential of Cefditoren on major human CYP450 enzymes using human liver microsomes. The protocol incorporates this compound as an internal standard for robust and reliable quantification. While significant inhibition by cephalosporins is not widely reported, experimental verification is a regulatory expectation. A study on the oral cephalosporins cefixime and cefdinir showed no inhibition of a wide range of CYP isozymes at concentrations up to 2 mM.[3]

Key Applications of this compound

-